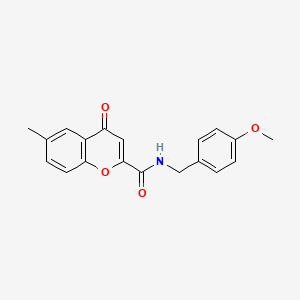
N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable chromene derivative under acidic conditions to form the intermediate. This intermediate is then subjected to amide formation using reagents such as carbodiimides or acid chlorides to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted chromene compounds.
Scientific Research Applications
N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic effects against various cancer cell lines.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like β-secretase and Glycogen Synthase Kinase 3β (GSK3β), which are involved in the pathogenesis of Alzheimer’s disease . The compound modulates these pathways, leading to reduced amyloid beta formation and tau phosphorylation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl) thiosemicarbazone derivatives
- N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
N-(4-methoxybenzyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a chromene core with a methoxybenzyl group and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-12-3-8-17-15(9-12)16(21)10-18(24-17)19(22)20-11-13-4-6-14(23-2)7-5-13/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
FPFZUHCFMRZIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)OC |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















